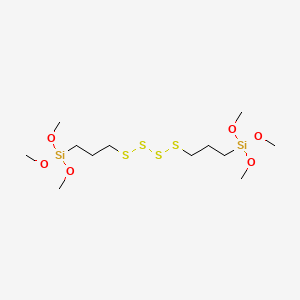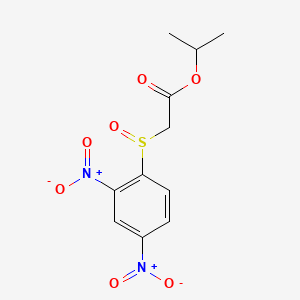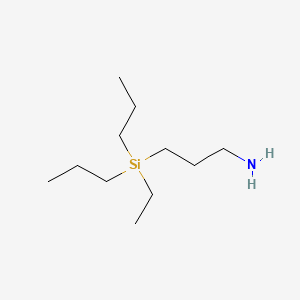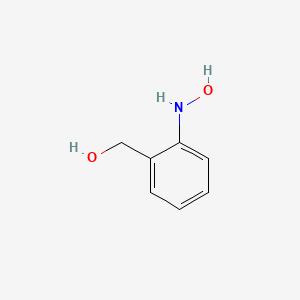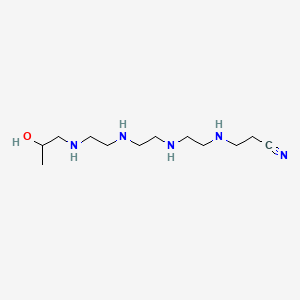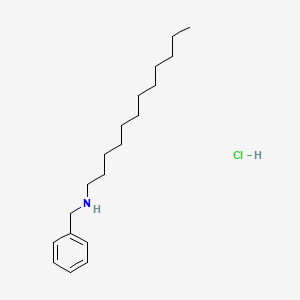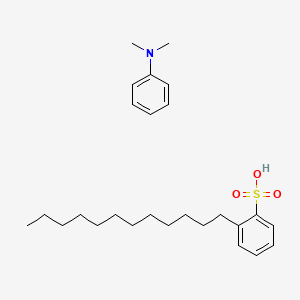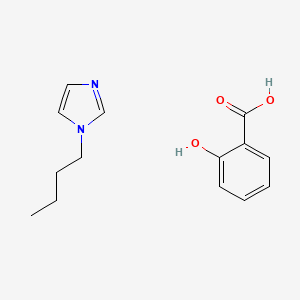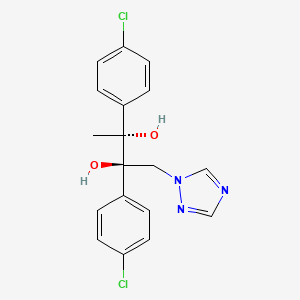
2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that features a butanediol backbone with chlorophenyl and triazolyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Butanediol Backbone: Starting with a suitable precursor, such as butane-2,3-dione, and performing a reduction reaction to form the diol.
Introduction of Chlorophenyl Groups: This step could involve a Friedel-Crafts alkylation reaction using chlorobenzene derivatives.
Attachment of the Triazolyl Group: This might be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanediol backbone.
Reduction: Reduction reactions could target the triazolyl ring or the chlorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups at the chlorophenyl positions.
科学研究应用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers, coatings, or other materials with specialized properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolyl group could play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.
相似化合物的比较
Similar Compounds
2,3-Butanediol: A simpler analog without the chlorophenyl and triazolyl groups.
4-Chlorophenyl-1H-1,2,4-triazole: A compound featuring the triazolyl group but lacking the butanediol backbone.
1,2,4-Triazole Derivatives: Various compounds with the triazolyl ring and different substituents.
Uniqueness
The uniqueness of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and triazolyl groups may enhance its reactivity and potential for interaction with biological targets compared to simpler analogs.
属性
CAS 编号 |
107680-29-5 |
|---|---|
分子式 |
C18H17Cl2N3O2 |
分子量 |
378.2 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-bis(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1 |
InChI 键 |
JMZJOQIVTXIKOJ-MSOLQXFVSA-N |
手性 SMILES |
C[C@@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


